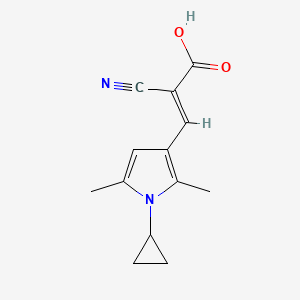

2-Cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid

CAS No.: 1164471-51-5

Cat. No.: VC11639880

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1164471-51-5 |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C13H14N2O2/c1-8-5-10(6-11(7-14)13(16)17)9(2)15(8)12-3-4-12/h5-6,12H,3-4H2,1-2H3,(H,16,17)/b11-6+ |

| Standard InChI Key | MTDDKQZLYRCIHS-IZZDOVSWSA-N |

| Isomeric SMILES | CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)O |

| SMILES | CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)O |

| Canonical SMILES | CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Composition

The molecular formula of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid is C₁₂H₁₅NO₂, with a molecular weight of 205.253 g/mol . The structure combines three key functional groups:

-

Cyano group (-CN): Enhances electrophilicity and participates in nucleophilic addition reactions.

-

Substituted pyrrole ring: The 1-cyclopropyl-2,5-dimethyl modification confers steric and electronic effects, influencing reactivity.

-

Acrylic acid moiety: Provides acidity (pKa ≈ 4–5) and enables conjugation with biological targets .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 790270-77-8 | |

| Molecular Formula | C₁₂H₁₅NO₂ | |

| Molecular Weight | 205.253 g/mol | |

| IUPAC Name | (2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid |

Spectral Characteristics

While experimental spectral data (e.g., NMR, IR) for this specific compound is unavailable, analogs with similar substituents exhibit:

-

¹H NMR: Resonances at δ 6.8–7.2 ppm (pyrrole protons), δ 2.1–2.5 ppm (cyclopropyl CH₂), and δ 1.2–1.6 ppm (methyl groups).

-

IR: Strong absorptions near 2200 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (C=O of acrylic acid).

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

-

Pyrrole ring formation: Cyclocondensation of amines with diketones or via Paal-Knorr synthesis.

-

Cyclopropanation: Introduction of the cyclopropyl group using transition metal catalysts (e.g., Cu(I)) .

-

Acrylic acid conjugation: Knoevenagel condensation between the pyrrole-aldehyde intermediate and cyanoacetic acid .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Pyrrole formation | NH₄OAc, EtOH, reflux | 60–70% |

| Cyclopropanation | CuI, CH₂Cl₂, 0°C | 45–55% |

| Knoevenagel reaction | Piperidine, toluene, 110°C | 75–85% |

Industrial-scale production may employ continuous flow reactors to optimize efficiency, though specific protocols remain proprietary.

Reactivity and Chemical Behavior

Electrophilic Reactivity

The cyano group acts as a strong electron-withdrawing group, rendering the α,β-unsaturated acrylic acid moiety highly electrophilic. This enables:

-

Michael additions: Reaction with nucleophiles (e.g., amines, thiols) at the β-position .

-

Polymerization: Radical-initiated chain growth under UV light, forming polyacrylates with potential material applications .

Acid-Base Properties

The acrylic acid group (pKa ≈ 4.5) allows pH-dependent solubility:

-

Deprotonated form (pH > 5): Water-soluble, facilitating biological assays.

-

Protonated form (pH < 4): Lipid-soluble, enhancing membrane permeability .

| Application | Mechanism | Challenges |

|---|---|---|

| Drug delivery | pH-sensitive solubility | Stability in vivo |

| Organic electronics | Charge transport via π-stacking | Synthetic scalability |

| Supplier | Quantity | Price |

|---|---|---|

| American Custom Chemicals | 1 g | $852.55 |

| American Custom Chemicals | 5 g | $1,548.26 |

Key suppliers include Enamine (Ukraine) and Ryan Scientific, Inc. (USA) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume